molecular formula C14H18O2Si B12553387 Ethenyl(diethoxy)(phenylethynyl)silane CAS No. 143578-58-9

Ethenyl(diethoxy)(phenylethynyl)silane

Cat. No.: B12553387
CAS No.: 143578-58-9
M. Wt: 246.38 g/mol
InChI Key: QZEACKIMKRKUBT-UHFFFAOYSA-N
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Description

Ethenyl(diethoxy)(phenylethynyl)silane is an organosilicon compound characterized by the presence of ethenyl, diethoxy, and phenylethynyl groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethenyl(diethoxy)(phenylethynyl)silane can be synthesized through a Grignard reaction involving phenylmagnesium chloride and triethoxysilane . The reaction typically occurs at low temperatures to ensure the stability of the intermediate products. The resulting compound is then purified through distillation or chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and automated systems to control reaction conditions precisely. The process may include steps such as the preparation of Grignard reagents, the controlled addition of triethoxysilane, and subsequent purification through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethenyl(diethoxy)(phenylethynyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are influenced by the presence of the ethenyl and phenylethynyl groups, which can participate in addition and substitution reactions .

Common Reagents and Conditions:

Major Products Formed:

    Silanols: Formed during hydrolysis.

    Siloxanes: Formed during condensation.

    Polymers: Formed during polymerization.

Mechanism of Action

The mechanism of action of ethenyl(diethoxy)(phenylethynyl)silane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The ethenyl and phenylethynyl groups can participate in addition and substitution reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic effects of the substituents on the silicon atom .

Comparison with Similar Compounds

Uniqueness: Ethenyl(diethoxy)(phenylethynyl)silane is unique due to the presence of both ethenyl and phenylethynyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound for the synthesis of advanced materials and organosilicon compounds .

Properties

CAS No.

143578-58-9

Molecular Formula

C14H18O2Si

Molecular Weight

246.38 g/mol

IUPAC Name

ethenyl-diethoxy-(2-phenylethynyl)silane

InChI

InChI=1S/C14H18O2Si/c1-4-15-17(6-3,16-5-2)13-12-14-10-8-7-9-11-14/h6-11H,3-5H2,1-2H3

InChI Key

QZEACKIMKRKUBT-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C=C)(C#CC1=CC=CC=C1)OCC

Origin of Product

United States

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